molecular formula C13H11N5OS B1209862 N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide

Cat. No. B1209862
M. Wt: 285.33 g/mol
InChI Key: ZMKAVYADZYBOFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide is a member of triazoles.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

  • A study by Safonov et al. (2017) focuses on the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, which are closely related to N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide. The study uses modern physical-chemical methods to confirm the structure of these synthesized compounds, highlighting their potential in the manufacture of new pharmaceutical drugs (Safonov et al., 2017).

Chemical Modifications and Applications

  • Research by Shegal and Postovskii (1965) explores aminomethylation reactions involving triazole derivatives. These findings are significant for understanding the chemical behavior and potential applications of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide in various scientific fields (Shegal & Postovskii, 1965).

Biological Activity and Medicinal Chemistry

  • A study by Panchal and Patel (2011) on the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, a compound structurally similar to N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide, highlights its potential application in medicinal chemistry, particularly in the development of pharmaceuticals (Panchal & Patel, 2011).

Antimicrobial Activity

  • In the field of antimicrobial research, Patel and Patel (2015) conducted a study on triazole derivatives showing significant antibacterial and antifungal activities, which could be relevant for similar compounds like N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide (Patel & Patel, 2015).

properties

Product Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide

Molecular Formula

C13H11N5OS

Molecular Weight

285.33 g/mol

IUPAC Name

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C13H11N5OS/c14-12-16-13(15-11(19)10-7-4-8-20-10)17-18(12)9-5-2-1-3-6-9/h1-8H,(H3,14,15,16,17,19)

InChI Key

ZMKAVYADZYBOFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=CS3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide
Reactant of Route 2
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide
Reactant of Route 3
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide
Reactant of Route 4
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N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide
Reactant of Route 5
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide
Reactant of Route 6
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-thiophenecarboxamide

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